2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide
Overview
Description
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a unique structure that combines a benzofuran moiety with a furan ring and an acetamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination and Methylation: The benzofuran core is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide.
Acetamide Formation: The acetamide group is introduced by reacting the chlorinated and methylated benzofuran with acetic anhydride.
Furan Ring Attachment: Finally, the furan ring is attached to the acetamide group through a nucleophilic substitution reaction using furan-2-ylmethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzofuran rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and acetamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzofuran and furan rings.
Reduction: Amines derived from the reduction of the acetamide group.
Substitution: Substituted products where the chloro or acetamide groups are replaced by nucleophiles.
Scientific Research Applications
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(5-chloro-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide: Lacks the methyl group on the benzofuran ring.
2-(6-methyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide: Lacks the chloro group on the benzofuran ring.
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(thiophen-2-ylmethyl)acetamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
The unique combination of a chloro and methyl group on the benzofuran ring, along with the furan-2-ylmethyl acetamide moiety, distinguishes 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide from its analogs. This unique structure may contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-5-15-13(7-14(10)17)11(9-21-15)6-16(19)18-8-12-3-2-4-20-12/h2-5,7,9H,6,8H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOWYTNJKOPRAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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